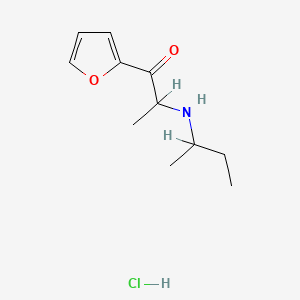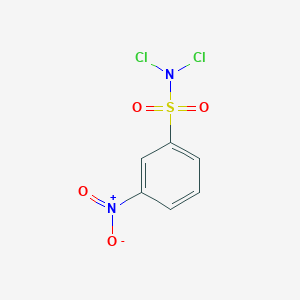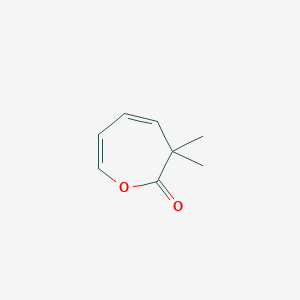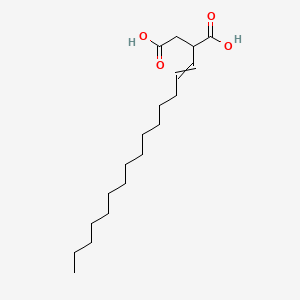
Cyclohexenol, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexenol, acetate is an organic compound that belongs to the class of esters. It is derived from cyclohexenol and acetic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexenol, acetate can be synthesized through the esterification of cyclohexenol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where cyclohexenol and acetic acid are combined in the presence of an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexenol, acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexenone, a valuable intermediate in organic synthesis.
Reduction: The compound can be reduced to cyclohexanol, which is used in the production of nylon and other polymers.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Cyclohexenone
Reduction: Cyclohexanol
Substitution: Various substituted cyclohexenol derivatives
Aplicaciones Científicas De Investigación
Cyclohexenol, acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexenol, acetate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of cyclohexenone. In reduction reactions, it accepts hydrogen atoms to form cyclohexanol. The exact molecular targets and pathways depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
Cyclohexenol, acetate can be compared with other similar compounds, such as:
Cyclohexanol: A related compound that is used in the production of nylon and other polymers.
Cyclohexanone: An intermediate in the synthesis of caprolactam, which is used to produce nylon-6.
Cyclohexyl acetate: Another ester with similar chemical properties but different applications.
Uniqueness: this compound is unique due to its specific chemical structure and reactivity, which make it valuable in various chemical processes and industrial applications.
Propiedades
Número CAS |
31901-95-8 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
acetic acid;cyclohexen-1-ol |
InChI |
InChI=1S/C6H10O.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h4,7H,1-3,5H2;1H3,(H,3,4) |
Clave InChI |
MDLDVJFJSMENQS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CCC(=CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




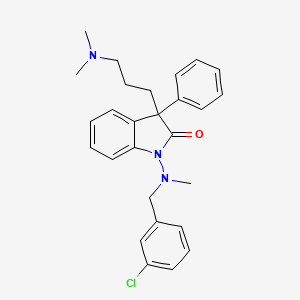
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)

![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)


